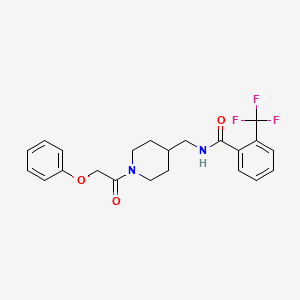

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

描述

属性

IUPAC Name |

N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O3/c23-22(24,25)19-9-5-4-8-18(19)21(29)26-14-16-10-12-27(13-11-16)20(28)15-30-17-6-2-1-3-7-17/h1-9,16H,10-15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDVYRAGVZURGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Piperidin-4-ylmethanol Derivatives

Piperidin-4-ylmethanol serves as the starting material for the piperidine moiety. Protection of the amine group is critical to prevent undesired side reactions. A common approach involves:

- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine as a base, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate*.

- Step 2 : Acylation of the hydroxyl group with phenoxyacetyl chloride. The reaction is conducted in anhydrous DCM under nitrogen atmosphere, using N,N-diisopropylethylamine (DIPEA) to scavenge HCl. This produces tert-butyl 4-((2-phenoxyacetoxy)methyl)piperidine-1-carboxylate*.

- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM, yielding 1-(2-phenoxyacetyl)piperidin-4-yl)methanol. Subsequent oxidation with Dess-Martin periodinane converts the alcohol to the aldehyde, which is then subjected to reductive amination to form the primary amine intermediate.

Synthesis of 2-(Trifluoromethyl)benzamide Derivatives

Patent-Based Methods for 2-Trifluoromethylbenzamide

A patented route (CN113698315A) outlines the synthesis of 2-trifluoromethylbenzamide from 2,3-dichlorotrifluorotoluene:

- Fluorination : Reaction with potassium fluoride in dimethylacetamide at 90–100°C yields 2-fluoro-3-chlorotrifluoromethane.

- Cyanide Substitution : Treatment with sodium cyanide replaces the chlorine atom, forming 2-chloro-6-trifluoromethylbenzonitrile.

- Hydrogenation-Dechlorination : Catalytic hydrogenation using palladium on carbon in tetrahydrofuran (THF) removes the chlorine atom, producing 2-trifluoromethylbenzonitrile.

- Hydrolysis : Basic hydrolysis with aqueous sodium hydroxide converts the nitrile to the benzamide, yielding 2-trifluoromethylbenzamide with >97% purity.

Alternative Routes for Benzamide Activation

The benzamide component can be activated as an acid chloride for coupling:

- Step 1 : Reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) in DCM, catalyzed by dimethylformamide (DMF), produces 2-(trifluoromethyl)benzoyl chloride.

Coupling of Intermediates

Amide Bond Formation

The primary amine intermediate (1-(2-phenoxyacetyl)piperidin-4-yl)methylamine) is reacted with 2-(trifluoromethyl)benzoyl chloride in DCM, using DIPEA as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 12–24 hours.

Alternative Coupling Agents :

- HATU/Oxyma : Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and ethyl cyano(hydroxyimino)acetate (Oxyma) in DMF improves coupling efficiency, particularly for sterically hindered amines.

Optimization and Challenges

Reaction Conditions

Purification Techniques

- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals of the final product.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.72 (t, J = 7.6 Hz, 1H, Ar-H), 7.56 (d, J = 7.6 Hz, 1H, Ar-H), 6.90–6.84 (m, 3H, OPh-H), 4.42 (s, 2H, COCH₂O), 3.82 (d, J = 12.4 Hz, 2H, NCH₂), 3.12 (t, J = 12.0 Hz, 2H, NCH₂), 2.86–2.78 (m, 1H, CH(CH₂)), 2.01–1.89 (m, 2H, piperidine-H), 1.72–1.62 (m, 2H, piperidine-H).

- HRMS (ESI): m/z calculated for C₂₂H₂₃F₃N₂O₃ [M+H]⁺: 421.1738; found: 421.1741.

Comparative Analysis of Synthetic Routes

Industrial and Environmental Considerations

化学反应分析

Types of Reactions

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.

Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

作用机制

The mechanism of action of N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Target Compound vs. FLT3 Inhibitors ()

The compound in targets FLT3 kinase, a key player in leukemia. While both compounds share a benzamide-trifluoromethyl core, the target compound’s phenoxyacetyl-piperidine chain may offer improved blood-brain barrier penetration compared to the aminonitrophenyl group in , which prioritizes aqueous solubility .

Comparison with Nitazoxanide ()

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP in all analogues, but the piperidine-phenoxyacetyl chain in the target compound may reduce crystallinity, enhancing oral absorption compared to rigid structures like Goxalapladib .

- Metabolic Stability : Piperidine rings () and trifluoromethyl groups () are associated with resistance to oxidative metabolism, suggesting prolonged half-life for the target compound .

Therapeutic Potential

- Oncology : Fluorine-substituted benzamides () show kinase inhibition, suggesting the target compound may target similar pathways .

生物活性

N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C23H24F3N3O4

- Molecular Weight : 463.4 g/mol

- CAS Number : 1234837-68-3

This compound functions primarily as an inhibitor of specific biological pathways, including:

- Glycine Transporter Inhibition : Similar compounds have been shown to inhibit glycine transporters, which can enhance glutamatergic neurotransmission in the central nervous system. This mechanism is relevant in treating disorders like schizophrenia by modulating dopaminergic activity .

Biological Activity

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Anti-Cancer Properties

- A study demonstrated that trifluoromethyl-substituted compounds can promote apoptosis in hepatoma cells by down-regulating Bcl-2 and up-regulating Bax and caspase-3 expressions. The introduction of trifluoromethyl groups significantly enhanced these effects, indicating a promising avenue for cancer therapy .

- Anti-inflammatory Effects

- Neurotransmission Modulation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。